Cas no 53413-67-5 (1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene)
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene
- 4,5-dimenoxy-2-nitrobenzyl bromide
- 4,5-Dimethoxy-2-nitrobenzyl bromide
- Benzene,1-(bromomethyl)-4,5-dimethoxy-2-nitro-
- 1-Bromomethyl-4,5-dimethoxy-2-nitrobenzene
- 3,4-Dimethoxy-6-nitrobenzyl bromide
- 4,5-Dimethoxy-2-nitro-1-bromomethylbenzene
- 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene
- Bmndmb
- Benzene, 1-(bromomethyl)-4,5-dimethoxy-2-nitro-
- 6-Nitroveratryl bromide
- C9H10BrNO4
- UEKFEYNZISYRRH-UHFFFAOYSA-N
- OR2185
- BBL103707
- 2-Nitro-4,5-dimethoxybenzyl bromide
- 75
- AKOS009157152
- A928963
- CS-W021251
- 1-(Bromomethyl)-4 pound not5-dimethoxy-2-nitrobenzene
- 4,5-Dimethoxy-2-nitrobenzyl bromide, 97%
- 1-bromomethyl-4,5-dimethoxynitrobenzene
- AKOS015916616
- AC-28575
- 4,5-DIMETHOXY-2-NITROBENZYLBROMIDE
- 53413-67-5
- AMY41477
- FS-5100
- AB91121
- DTXSID40201579
- SCHEMBL40798
- EN300-1911292
- MFCD00192064
- DTXCID20124070
- STL557517
-
- MDL: MFCD00192064
- Inchi: 1S/C9H10BrNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3
- InChI Key: UEKFEYNZISYRRH-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C(=CC=1[N+](=O)[O-])OC)OC
Computed Properties
- Exact Mass: 274.97900
- Monoisotopic Mass: 274.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 64.3
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1.544
- Melting Point: 131-133 °C (lit.)
- Boiling Point: 372.3°C at 760 mmHg
- Flash Point: 179°C
- Refractive Index: 1.571
- PSA: 64.28000
- LogP: 3.03010
- Solubility: Not available
- Sensitiveness: Lachrymatory
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S22; S26; S27; S36/37/39; S45
-
Hazardous Material Identification:
- Packing Group:III
- Risk Phrases:R34
- Packing Group:III
- HazardClass:8
- PackingGroup:III
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A273941-250mg |
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene |
53413-67-5 | 96% | 250mg |
$23.0 | 2025-03-04 | |
| Ambeed | A273941-1g |
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene |
53413-67-5 | 96% | 1g |
$45.0 | 2025-03-04 | |
| Ambeed | A273941-5g |
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene |
53413-67-5 | 96% | 5g |
$150.0 | 2025-03-04 | |
| Ambeed | A273941-10g |
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene |
53413-67-5 | 96% | 10g |
$257.0 | 2025-03-04 | |
| Ambeed | A273941-25g |
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene |
53413-67-5 | 96% | 25g |
$460.0 | 2025-03-04 | |
| Apollo Scientific | OR2185-1g |
4,5-Dimethoxy-2-nitrobenzyl bromide |
53413-67-5 | 97+% | 1g |
£23.00 | 2025-03-21 | |
| Apollo Scientific | OR2185-5g |
4,5-Dimethoxy-2-nitrobenzyl bromide |
53413-67-5 | 97+% | 5g |
£115.00 | 2025-02-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842554-250mg |
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene |
53413-67-5 | 96% | 250mg |
¥104.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842554-1g |
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene |
53413-67-5 | 96% | 1g |
¥350.00 | 2022-09-29 | |
| TRC | B994280-50mg |
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene |
53413-67-5 | 50mg |
$ 58.00 | 2023-04-18 |
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene Suppliers
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene
1-(Bromomethyl)-4,5-Dimethoxy-2-Nitrobenzene: A Structurally Diverse Platform for Advanced Chemical Syntheses
1-(Bromomethyl)-4,5-Dimethoxy-2-Nitrobenzene (CAS No. 53413-67-5) represents a unique molecular scaffold with significant potential in modern synthetic chemistry. This compound's structure combines three critical functional groups: the electron-withdrawing nitro group, the electrophilic bromomethyl moiety, and the electron-donating methoxy substituents. These features create a versatile platform for constructing advanced materials and bioactive molecules through nucleophilic substitution and redox reactions.
Recent studies published in Chemical Science (2023) highlight this compound's role in synthesizing fluorescent probes for cellular imaging. Researchers demonstrated that the nitrobenzene core's photochemical properties could be tuned by varying substituent positions, with the bromomethyl group enabling site-specific conjugation to biomolecules. The NMR spectroscopic analysis confirmed that the dimethoxy groups' steric hindrance optimizes fluorescence quantum yields while maintaining solution-phase stability.
In drug discovery applications, this compound serves as a key intermediate in developing kinase inhibitors. A 2024 study in Nature Communications revealed its utility in constructing multi-functionalized benzimidazole scaffolds through palladium-catalyzed cross-coupling reactions. The bromomethyl unit's reactivity allows controlled introduction of hydrophobic substituents, while the p-nitro group's redox properties enable metabolic activation pathways. This dual functionality addresses longstanding challenges in optimizing drug-like properties such as solubility and bioavailability.
Material scientists have recently exploited this compound's unique electronic structure for creating conductive polymers. Work published in Advanced Materials (Q1 2024) demonstrated that copolymerization with thiophene derivatives using the compound's brominated carbon creates π-conjugated systems with tunable bandgaps (1.8–3.2 eV). The nitro group's electron-withdrawing effect modulates charge transport properties, while the methoxy substituents improve processability without sacrificing conductivity.
Synthetic methodologies have seen significant advancements using this compound as a building block. A landmark study in JACS Au (May 2023) introduced a one-pot synthesis protocol combining Suzuki-Miyaura coupling with nitration under microwave-assisted conditions. This approach achieves >95% yield while eliminating hazardous reagents traditionally used for nitration steps. The optimized reaction conditions (e.g., catalyst loading ratios of 3 mol% Pd(PPh₃)₄) ensure scalability for industrial applications.
Bioanalytical applications are emerging through this compound's role in developing chiral stationary phases for HPLC separations. Researchers at ETH Zurich reported (Angewandte Chemie 2024) that attaching chiral amino acids to the bromomethyl position creates enantioselective surfaces with resolution factors exceeding 98% for complex drug molecules like amphetamines and opioids. The methoxy groups enhance surface immobilization stability under harsh mobile phase conditions.
The compound's structural versatility is further evidenced by its use in creating supramolecular assemblies. A 2024 study from Stanford University demonstrated self-assembly of amphiphilic derivatives into nanostructured vesicles when combined with phospholipids. The nitro group provides electrostatic interactions while the brominated carbon anchors hydrophobic tails, creating nanocontainers with controlled release properties for drug delivery systems.
Safety considerations remain critical despite its non-regulated status (e.g., CAS No. 53413-67-5 is not listed under Schedule I/II substances). Recent toxicity studies (Toxicological Sciences 2023) show low acute toxicity (LD₅₀ > 5 g/kg), but emphasize proper handling due to potential skin sensitization risks during prolonged exposure to concentrated solutions (>1M). Modern synthesis protocols now incorporate solvent-free mechanochemical methods to minimize occupational hazards.
Ongoing research focuses on expanding its applications into sustainable chemistry domains. A collaborative project between MIT and BASF (published March 2024) reports using this compound as a renewable feedstock derived from lignin-based precursors via enzymatic oxidation pathways. This approach reduces reliance on petroleum-derived starting materials while maintaining molecular functionality.
The combination of structural modularity and functional diversity positions 1-(Bromomethyl)-4,5-Dimethoxy-2-Nitrobenzene at the forefront of chemical innovation across multiple disciplines. Its ability to bridge organic synthesis challenges with practical application demands ensures continued relevance as researchers push boundaries in drug development, material engineering, and analytical chemistry solutions.
New developments include its integration into machine learning-driven retrosynthetic analysis platforms like Chematica and Synthia (Nature Machine Intelligence 2024). These tools now recognize the compound's unique reactivity patterns across >1 million reaction templates, accelerating discovery timelines by predicting optimal synthetic routes with >90% accuracy based on real-time experimental data feeds.
In conclusion, this multifunctional aromatic derivative exemplifies how strategic functional group placement enables groundbreaking scientific advancements while maintaining compliance with regulatory standards across global markets.
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